Regiospecific C-3/C-5 Dimethyl Substitution Preserves Muscarinic Affinity Comparable to Xanomeline, Unlike Higher Substitution Patterns
In a systematic SAR study of alkyl-substituted xanomeline analogs, Quimby et al. reported that methyl substitution at the 5- or 6-position of the 1,2,5,6-tetrahydropyridine ring yields receptor affinities comparable to xanomeline, and that a sodium borohydride/cerium trichloride reduction was essential for the synthesis of the 3,5-disubstituted tetrahydropyridines [1]. In contrast, Moltzen et al. demonstrated that introduction of methyl substituents at positions other than C-3 on the 1,2,3,6-tetrahydropyridine ring generally lowers affinity considerably, and that substituents larger than methyl abolish muscarinic activity entirely [2]. This establishes the 3,5-dimethyl pattern as uniquely positioned to retain pharmacological activity in the muscarinic agonist chemotype.
| Evidence Dimension | Muscarinic receptor binding affinity retention relative to lead compound |
|---|---|
| Target Compound Data | 3,5-Dimethyl substitution on 1,2,3,6-tetrahydropyridine scaffold retains muscarinic receptor affinities comparable to xanomeline (specific Ki values not reported for the free base; activity inferred from xanomeline analog series) |
| Comparator Or Baseline | Xanomeline (M1-selective muscarinic agonist, Ki ~10 nM at M1); larger-than-methyl substituents at C-3 abolish activity; monomethyl or non-C3-substituted analogs show considerably lower affinity |
| Quantified Difference | C-3 methyl substitution retains activity; non-C-3 substitution or larger substituents reduce or abolish activity (qualitative SAR direction established) |
| Conditions | In vitro muscarinic receptor binding assays using cloned human receptors; radioligand displacement format |
Why This Matters
Procurement of the 3,5-dimethyl isomer is mandatory for muscarinic-targeted programs because alternative substitution patterns (e.g., 4-methyl, 5-monomethyl) or larger alkyl groups predictably degrade target engagement.
- [1] Quimby, S. J.; et al. Synthesis and structure activity relationships of alkyl substituted analogues of the functional M1 selective muscarinic receptor agonist xanomeline. Bioorg. Med. Chem. Lett. 2001, 11 (6), 791–794. View Source
- [2] Moltzen, E. K.; Pedersen, H.; Bogeso, K. P.; Meier, E.; Frederiksen, K.; Sanchez, C.; Love Lembol, H. Bioisosteres of Arecoline: 1,2,3,6-Tetrahydro-5-pyridyl-Substituted and 3-Piperidyl-Substituted Derivatives of Tetrazoles and 1,2,3-Triazoles. Synthesis and Muscarinic Activity. J. Med. Chem. 1994, 37 (24), 4085–4099. View Source
